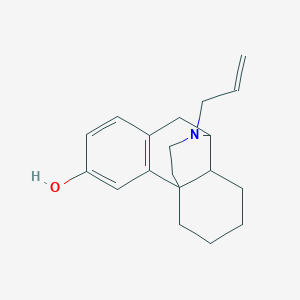

Morphinan-3-ol, 17-(2-propenyl)-

Beschreibung

Eigenschaften

IUPAC Name |

17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYUPQUCAUTOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859295 | |

| Record name | 17-(Prop-2-en-1-yl)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Opioid Antagonism

Naloxone is primarily recognized for its role in reversing opioid-induced respiratory depression. It competes with opioids for binding to the mu-opioid receptors in the central nervous system, effectively blocking their effects. This application is crucial in emergency medicine, particularly in cases of suspected opioid overdose.

- Case Study : A study conducted by Jones et al. (2010) demonstrated that administering Naloxone intranasally was effective in reversing opioid overdoses in a community setting, highlighting its utility outside traditional medical environments .

Pain Management

While Naloxone is an antagonist, it has been investigated for its potential role in pain management by mitigating side effects associated with long-term opioid use. Research indicates that it can be used to reduce opioid tolerance and hyperalgesia.

- Data Table: Naloxone's Effects on Pain Management

Drug Interaction Studies

Naloxone is frequently used in research to study drug interactions involving opioids and other medications. Understanding these interactions is essential for developing safer therapeutic protocols.

- Case Study : A study by Chai et al. (2020) explored the interaction between Naloxone and various synthetic opioids, revealing critical insights into dosage adjustments necessary to counteract potential overdose scenarios .

Combination Therapies

Research has also focused on combination therapies involving Naloxone and other analgesics or adjunct medications to enhance efficacy while minimizing risks associated with opioid use.

- Data Table: Combination Therapies Involving Naloxone

Adverse Effects and Safety Profile

While Naloxone is generally safe, it can cause withdrawal symptoms in individuals dependent on opioids. Understanding its safety profile is crucial for healthcare providers.

- Safety Data : According to the FDA, common side effects include nausea, vomiting, and agitation, particularly in patients with opioid dependence .

Regulatory Status

Naloxone has been classified as a critical medication by various health organizations due to its life-saving potential in overdose situations. Its availability has been expanded through legislation aimed at increasing access to emergency treatments.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Pharmacological Activity

- Levallorphan : Acts as a κ-opioid antagonist and partial μ-agonist, making it effective in reversing opioid overdose without fully blocking analgesia .

- Levorphanol: A potent μ-opioid agonist with long-lasting analgesic effects, structurally similar to morphine but with a methyl group at position 17 .

- Phenomorphan: The 2-phenylethyl substituent enhances μ-opioid receptor binding, resulting in agonist activity comparable to morphine .

- Cyclorphan and Butorphan : Cyclorphan exhibits mixed agonist-antagonist activity, while Butorphan’s cyclobutylmethyl group confers κ-selective agonist properties, useful in pain management with reduced respiratory depression .

- 17-(2-Furyl ethyl) derivative: Limited data suggests opioid receptor binding, but its acute toxicity (LD₅₀ = 20 mg/kg IV in mice) indicates higher lethality than levallorphan .

Structure-Activity Relationships (SAR)

- Alkyl Substituents: Smaller groups (e.g., methyl in levorphanol) favor μ-opioid agonism, while bulkier substituents (e.g., cyclobutylmethyl in butorphan) enhance κ-receptor selectivity .

- Aromatic Groups: Phenylethyl (phenomorphan) and furyl ethyl substituents introduce steric hindrance, altering receptor binding kinetics and metabolic stability .

- Electron-Withdrawing Groups : The 2-oxo-2-phenylethyl group in levophenacyl-morphan (CAS: 10061-32-2) reduces agonist activity, favoring antagonist profiles .

Q & A

Q. What are the established synthetic routes for 17-(2-propenyl)morphinan-3-ol (Levallorphan), and what analytical methods validate its purity and stereochemistry?

Levallorphan is synthesized via alkylation of a morphinan precursor using allyl bromide under basic conditions. Key steps include:

- Alkylation : Reaction of the morphinan-3-ol scaffold with allyl bromide in the presence of a base (e.g., NaH) to introduce the 2-propenyl substituent at position 17 .

- Triflate Intermediate : For advanced derivatives, trifluoromethanesulfonate (triflate) intermediates are used to facilitate coupling reactions with cyclopropylmethyl or cyclobutylmethyl groups .

- Validation : Purity and stereochemistry are confirmed via:

-

NMR Spectroscopy : Comparison of chemical shifts (e.g., δ 5.8–6.0 ppm for allyl protons) and coupling constants with literature data .

-

Mass Spectrometry : Monoisotopic mass confirmation (e.g., m/z 283.4079 for Levallorphan) .

-

Chromatography : HPLC retention time matching against reference standards .

Table 1 : Synthetic Routes for N-Substituted Morphinans

Q. How is Levallorphan characterized using spectroscopic and chromatographic techniques?

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Peaks at δ 6.7–7.2 ppm confirm aromatic protons; allyl group protons appear as doublets (δ 5.1–5.3 ppm) and triplets (δ 3.8–4.2 ppm) .

- 13C NMR : Signals for the morphinan backbone carbons (e.g., C3-OH at δ 70–75 ppm) .

- Mass Spectrometry :

- EI-MS : Molecular ion peak at m/z 283.4 (C₁₉H₂₅NO) with fragmentation patterns matching the allyl-substituted morphinan structure .

- High-Performance Liquid Chromatography (HPLC) :

- Retention time comparison with authenticated standards under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What methodological approaches are used to study Levallorphan’s opioid receptor binding affinity and antagonist activity?

- Radioligand Binding Assays :

-

Competitive displacement assays using [³H]-naloxone in µ-opioid receptor (MOR)-expressing cell membranes. Levallorphan’s IC₅₀ values are calculated to determine antagonist potency .

- In Vivo Models :

-

Tail-flick or hot-plate tests in rodents to assess reversal of morphine-induced analgesia, confirming Levallorphan’s MOR antagonism .

- Structural Insights :

-

Molecular docking studies highlight the critical role of the 2-propenyl group in sterically blocking agonist binding to MOR .

Table 2 : Pharmacological Profile of Levallorphan vs. Analogues

Compound Receptor Binding (IC₅₀, nM) LD₅₀ (Mouse, IV) Reference Levallorphan 2.1 (MOR) 20 mg/kg Cyclorphan 5.8 (MOR) Not reported

Q. How does the 2-propenyl substituent influence Levallorphan’s pharmacological profile compared to other N-substituted morphinans?

- Structure-Activity Relationship (SAR) :

- The 2-propenyl group enhances MOR antagonism by introducing steric hindrance, reducing agonist efficacy .

- Substitution with bulkier groups (e.g., cyclopropylmethyl) increases κ-opioid receptor (KOR) selectivity but reduces metabolic stability .

- Cytotoxicity Mechanisms :

- The 2-propenyl moiety may generate reactive metabolites (e.g., epoxides) via cytochrome P450 oxidation, contributing to hepatotoxicity in vitro .

Q. What strategies resolve contradictions in reported metabolic pathways or toxicological data of Levallorphan?

- In Vitro vs. In Vivo Models :

- Human liver microsome studies identify primary metabolites (e.g., allyl oxidation to dihydrodiols) .

- Discrepancies in LD₅₀ values (e.g., 20 mg/kg IV in mice vs. 949 mg/kg orally in rats) are attributed to species-specific metabolic pathways .

- Analytical Harmonization :

- Use of standardized LC-MS/MS protocols for cross-study metabolite quantification .

Q. How are advanced derivatives of Levallorphan designed to modulate selectivity for opioid receptor subtypes?

- Functional Group Modifications :

- Claisen Rearrangement : Introduces substituents at positions 2 or 4 of the morphinan scaffold to alter receptor interaction .

- Sulfamate Derivatives : Improve blood-brain barrier penetration for CNS-targeted antagonism .

- Screening Workflow :

Synthesize analogues via triflate intermediates .

Screen binding affinity across MOR, KOR, and δ-opioid receptor (DOR) using radioligand assays .

Prioritize compounds with >10-fold selectivity for MOR over KOR/DOR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.